Lipophilicity Differentiation
The target compound exhibits an ACD/LogP of 1.43, which is 0.28 log units lower than the des-methyl analog (LogP 1.71) and 0.88 log units lower than the isopropyl analog (ACD/LogP 2.31) . This represents a 16% reduction relative to the des-methyl congener and a 38% reduction relative to the isopropyl derivative.
Des-methyl: 1.71
Isopropyl: 2.31
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 1.43 |
| Comparator Or Baseline | Des-methyl analog (CAS 1148003-95-5): LogP = 1.71; Isopropyl analog (CAS 1216447-99-2): ACD/LogP = 2.31 |
| Quantified Difference | ΔLogP = -0.28 (vs. des-methyl); ΔLogP = -0.88 (vs. isopropyl) |
| Conditions | Predicted via ACD/Labs Percepta Platform v14.00 (target and isopropyl analog) and computational prediction (des-methyl analog). |
Why This Matters
Lower lipophilicity translates into superior aqueous solubility and a reduced risk of cytochrome P450 inhibition, which are critical selection criteria for building blocks destined for orally bioavailable drug candidates.
